molecular formula C23H18O3 B14295329 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic Acid CAS No. 114326-27-1

6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic Acid

Katalognummer: B14295329
CAS-Nummer: 114326-27-1
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: VROYZCXQSBSKET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is an organic compound with a complex structure that includes two naphthalene rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of 6-methoxy-2-naphthaleneboronic acid with a suitable aryl halide under palladium catalysis . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner. Its dual naphthalene rings provide a rigid framework that can be functionalized for various applications.

Eigenschaften

CAS-Nummer

114326-27-1

Molekularformel

C23H18O3

Molekulargewicht

342.4 g/mol

IUPAC-Name

6-methoxy-2-(naphthalen-2-ylmethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C23H18O3/c1-26-20-10-11-21-18(14-20)8-9-19(22(21)23(24)25)13-15-6-7-16-4-2-3-5-17(16)12-15/h2-12,14H,13H2,1H3,(H,24,25)

InChI-Schlüssel

VROYZCXQSBSKET-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)CC3=CC4=CC=CC=C4C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.